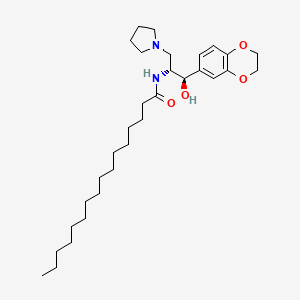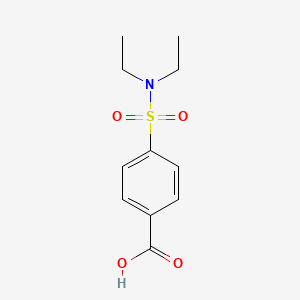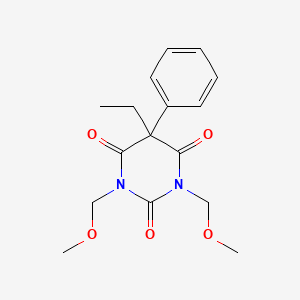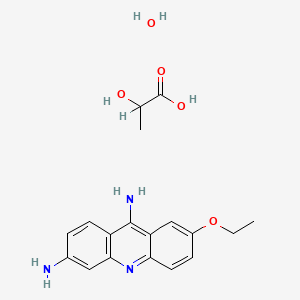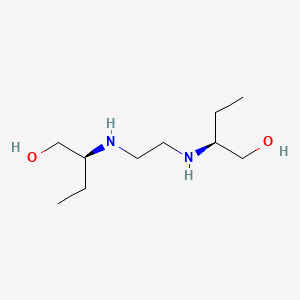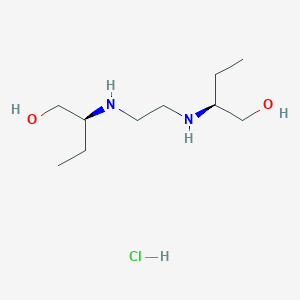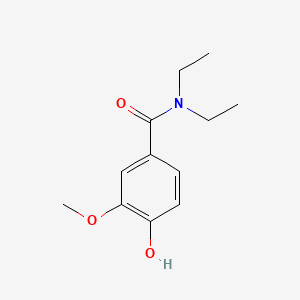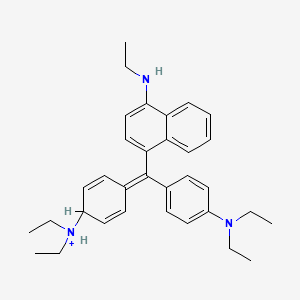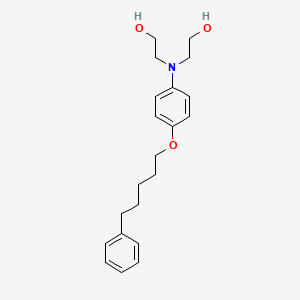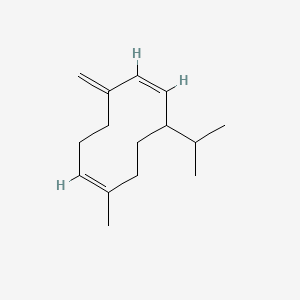
1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene
Descripción general
Descripción
Germacrene D is a natural essential oil with antioxidant activity and cytotoxicity on tumour cells.
Aplicaciones Científicas De Investigación
Application in Pharmacology
Scientific Field
Pharmacology
Summary of Application
Germacrene D has been identified as a potential anti-cancer agent. It is present in certain plants like Solidago virgaurea L., and its sesquiterpenes oil fraction has shown cytotoxic efficacy against various cancer cell lines .
Methods of Application
The compound is typically extracted from plant sources and then tested in vitro against cancer cell lines such as MCF-7, Hela, and Hepg2 to evaluate its cytotoxic effects .
Results and Outcomes
Studies have shown that the sesquiterpenes oil fraction containing Germacrene D exhibited promising cytotoxic efficacy, comparable to conventional medicine doxorubicin, against the mentioned cell lines .
Application in Agriculture
Scientific Field
Agriculture
Summary of Application
Germacrene D is used in agriculture for its insecticidal activities. It serves as a precursor for many other sesquiterpenes and is produced in metabolically engineered Saccharomyces cerevisiae for high yields .
Methods of Application
Metabolic engineering techniques are employed to enhance the production of Germacrene D in yeast strains, which can then be used as an insecticidal agent .
Results and Outcomes
The engineered yeast strain achieved a high production of Germacrene D, with titers reaching up to 7.9 g/L in a 5-L bioreactor, marking the highest reported yield to date .
Application in Biotechnology
Scientific Field
Biotechnology
Summary of Application
In biotechnology, Germacrene D is produced through metabolic engineering in yeast, achieving high titers for use in the fragrance industry and as a precursor for other compounds .
Methods of Application
Genomic integration and expression of codon-optimized plant germacrene D synthases in yeast strains are used to boost production .
Results and Outcomes
The engineered strains produced enantiopure Germacrene D at high titers, with the highest titers achieved so far in shake-flask fermentation reaching 2519.46 µg/ml .
Application in Environmental Science
Scientific Field
Environmental Science
Summary of Application
Germacrene D plays a role in plant-insect interactions, specifically activating receptor neurons in insects like the tobacco budworm moth, which is crucial for understanding ecological balances .
Methods of Application
Gas chromatography linked to electrophysiological recordings from single cells (GC–SCR) is used to screen plant volatiles and their impact on insect receptor neurons .
Results and Outcomes
The study found that Germacrene D specifically activates a major type of antennal receptor neuron in the tobacco budworm moth, which could have implications for pest control strategies .
Application in the Food Industry
Scientific Field
Food Industry
Summary of Application
Germacrene D is used as a flavoring agent due to its presence in essential oils, contributing to the aroma profile of various food products .
Methods of Application
It is extracted from plants and added to food products to enhance flavor and aroma .
Results and Outcomes
The addition of Germacrene D-containing essential oils to food products provides a distinct and desirable flavor profile that can be tailored to specific food items .
Application in the Cosmetic Industry
Scientific Field
Cosmetic Industry
Summary of Application
In cosmetics, Germacrene D is valued for its fragrance and is used in the formulation of perfumes and scented products .
Methods of Application
Essential oils containing Germacrene D are incorporated into cosmetic products to impart a natural fragrance .
Results and Outcomes
The use of Germacrene D in cosmetic products contributes to a pleasant scent and can enhance the overall sensory experience of the product .
These applications highlight the versatility of Germacrene D across various industries and its potential for further research and development. The compound’s natural origin and broad utility make it a valuable subject for ongoing scientific exploration.
Application in Microbial Production
Scientific Field
Microbial Biotechnology
Summary of Application
Germacrene D is produced in high quantities through the metabolic engineering of Saccharomyces cerevisiae, which can be used for various applications, including as a precursor for other sesquiterpenes .
Methods of Application
The production process involves the identification and integration of sesquiterpene synthases like AcTPS1 into yeast strains, followed by iterative engineering to improve yield .
Results and Outcomes
The optimized yeast strain achieved a record production of 1.94 g/L of Germacrene D in shake-flask fermentation and 7.9 g/L in a 5-L bioreactor .
Application in Plant Protection
Scientific Field
Plant Pathology
Summary of Application
Germacrene D has been suggested to protect plants against pathogenic microbes and deter insects such as mosquitoes, aphids, and ticks, while also attracting pollinating insects by acting as pheromones .
Methods of Application
The compound is applied to crops or genetically engineered into plants to enhance their resistance to pathogens and pests .
Results and Outcomes
The application of Germacrene D or its engineered production in plants leads to increased resistance to various microbial pathogens and pests, contributing to healthier crops .
Application in Natural Product Synthesis
Scientific Field
Organic Chemistry
Summary of Application
Germacrene D serves as a starting material for the synthesis of a wide range of natural products, including other sesquiterpenes with diverse biological activities .
Methods of Application
Chemical synthesis techniques are employed to convert Germacrene D into other valuable compounds through reactions like cyclization and oxidation .
Results and Outcomes
The synthesis approaches have led to the creation of numerous compounds that are used in pharmaceuticals, fragrances, and other industries .
Application in Insect Communication
Scientific Field
Entomology
Summary of Application
Germacrene D is involved in insect communication, particularly as a component of pheromones that influence insect behavior .
Methods of Application
Studies on insect communication often involve the analysis of pheromones and behavioral assays to determine the role of Germacrene D .
Results and Outcomes
Research has shown that Germacrene D can influence mating behaviors and aggregation in certain insect species, providing insights into pest control strategies .
Application in Aromatherapy
Scientific Field
Alternative Medicine
Summary of Application
In aromatherapy, Germacrene D is valued for its calming and therapeutic properties, contributing to the creation of relaxing and healing environments .
Methods of Application
Essential oils containing Germacrene D are diffused or applied topically in diluted form during aromatherapy sessions .
Results and Outcomes
Users report a sense of relaxation and well-being, attributed to the aromatic properties of Germacrene D-containing oils .
Application in Ethnobotany
Scientific Field
Ethnobotany
Summary of Application
Germacrene D is studied for its role in traditional medicine, where it is used by indigenous cultures for its purported health benefits .
Methods of Application
Ethnobotanical research involves documenting the use of plants containing Germacrene D in traditional healing practices .
Results and Outcomes
Studies have highlighted the potential therapeutic effects of Germacrene D in traditional medicine, warranting further scientific investigation .
These additional applications further demonstrate the multifaceted nature of Germacrene D and its significance in various scientific and industrial domains.
Application in Chemical Ecology
Scientific Field
Chemical Ecology
Summary of Application
Germacrene D is involved in the chemical ecology of plants, particularly in the genus Bursera, where it acts as a defense mechanism against herbivores .
Methods of Application
The compound is analyzed using gas chromatography–mass spectrometry (GC–MS) to understand its role in the plant’s defense and interaction with herbivores .
Results and Outcomes
Studies have shown that Germacrene D is a predominant component in the volatile profile of Bursera species, helping to decrease the survival and growth of herbivores like Blepharida beetles .
Application in Microbial Engineering
Scientific Field
Microbial Engineering
Summary of Application
Germacrene D is produced in high quantities through the metabolic engineering of microbes, such as Saccharomyces cerevisiae, for use in various industries .
Methods of Application
The production involves the identification and integration of sesquiterpene synthases into microbial strains, followed by iterative engineering to improve yield .
Results and Outcomes
The engineered microbial strains have achieved high production levels of Germacrene D, with the highest reported titer reaching 7.9 g/L in a 5-L bioreactor .
Application in Organic Synthesis
Summary of Application
Germacrene D serves as a precursor in the synthesis of various sesquiterpenes, including cadinane and selinane, through acid-catalyzed cyclization reactions .
Methods of Application
Computational methods like density functional theory (DFT) and post Hartree-Fock ab initio methods are used to investigate the cyclization process .
Results and Outcomes
The computational studies provide insights into the mechanisms of sesquiterpene cyclization, facilitating the synthesis of a wide range of natural products .
Application in Plant-Insect Interaction Studies
Summary of Application
Germacrene D is studied for its role in plant-insect interactions, influencing behaviors such as mating and aggregation in insects .
Methods of Application
Behavioral assays and pheromone analysis are conducted to determine the impact of Germacrene D on insect communication and behavior .
Results and Outcomes
Research indicates that Germacrene D can act as a pheromone, affecting the behavior of pollinating insects and pests, which is valuable for developing pest control strategies .
Propiedades
IUPAC Name |
(1Z,6Z)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8-,14-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIBLDCXCZKKJE-BZXLUOIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CCC(=C)/C=C\C(CC1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)-, [s-(E,E)]- | |
CAS RN |
37839-63-7 | |
| Record name | 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037839637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Cyclodecadiene, 1-methyl-5-methylene-8-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3S)-4-(4-fluorophenoxy)-3-hydroxybut-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1671368.png)
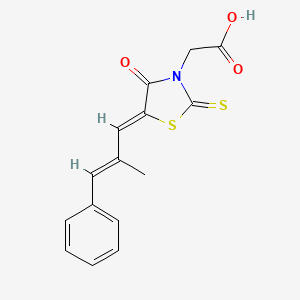
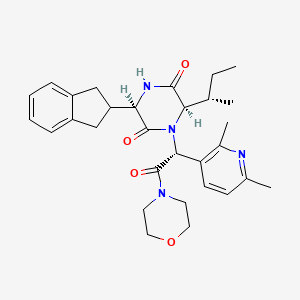
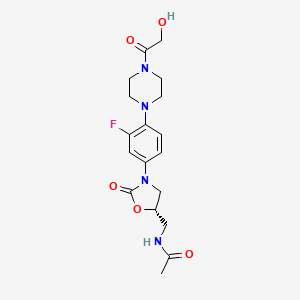
![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)
